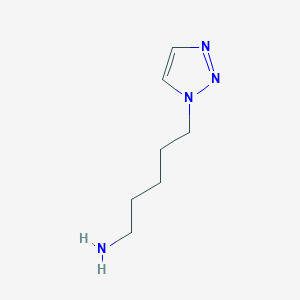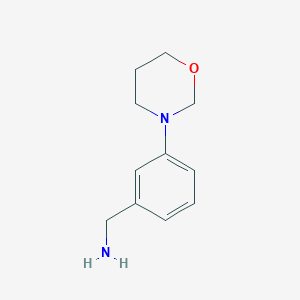
(3-(1,3-Oxazinan-3-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1,3-Oxazinan-3-yl)phenyl)methanamine is an organic compound that features a phenyl ring substituted with a methanamine group and a 1,3-oxazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,3-Oxazinan-3-yl)phenyl)methanamine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of amino acid-derived diazoketones via silica-supported HClO4 catalysis . This method is eco-friendly and provides good yields under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(1,3-Oxazinan-3-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(3-(1,3-Oxazinan-3-yl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3-(1,3-Oxazinan-3-yl)phenyl)methanamine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
- N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
Uniqueness
(3-(1,3-Oxazinan-3-yl)phenyl)methanamine is unique due to its 1,3-oxazinan ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this ring structure or have different substituents on the phenyl ring.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
[3-(1,3-oxazinan-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H16N2O/c12-8-10-3-1-4-11(7-10)13-5-2-6-14-9-13/h1,3-4,7H,2,5-6,8-9,12H2 |
InChI Key |
KFBYQBLCEIOYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(COC1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



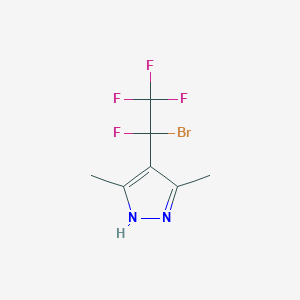
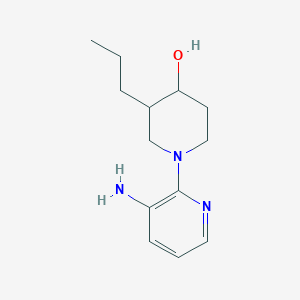
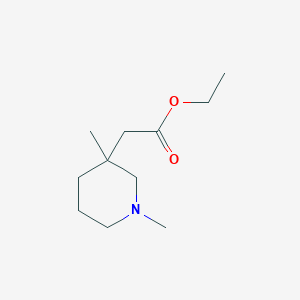
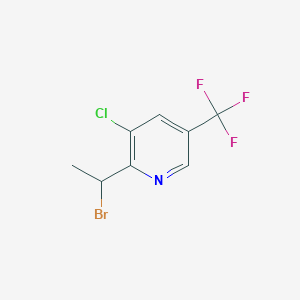
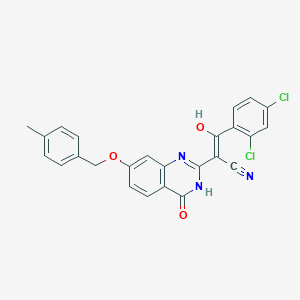
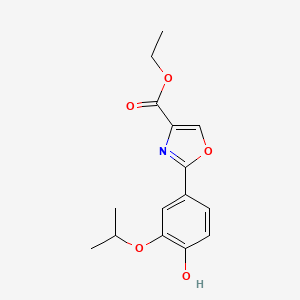
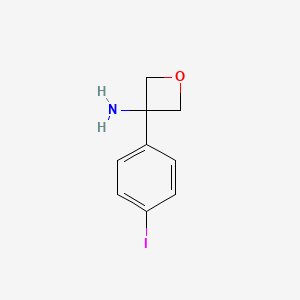
![tert-Butyl (R)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13342369.png)


